molecular formula C14H19N3OS B6499492 N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide CAS No. 215368-41-5

N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide

Cat. No. B6499492
CAS RN: 215368-41-5
M. Wt: 277.39 g/mol
InChI Key: YIPUYQIVDMRTNR-UHFFFAOYSA-N
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Description

“N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide” is a chemical compound that has been studied for its potential use in the treatment of cystic fibrosis . It is a potentiator that can open Class III mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels to a high extent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds and aromatic rings. It contains a total of 76 bonds, including 38 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 triple bond, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory

These compounds have been reported to possess anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .

Anti-Psychotic

The compound has potential applications in the treatment of psychiatric disorders due to its anti-psychotic properties .

Anti-Arrhythmic

It also exhibits anti-arrhythmic properties, suggesting potential use in the management of irregular heart rhythms .

Anti-Fungal

The compound has been found to have anti-fungal properties, indicating potential use in the treatment of fungal infections .

Anti-Cancer

The compound has been reported to inhibit tumor cell growth. In one study, novel heterocyclic compounds were synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, and their tumor cell growth inhibition activities were assessed in vitro on three human tumor cell lines .

Anti-Microbial

The compound has been found to have anti-microbial properties, suggesting potential use in the treatment of microbial infections .

Kinase Inhibitor

The compound has been reported to inhibit kinases, enzymes that play a key role in the regulation of cell functions. This suggests potential applications in the treatment of diseases characterized by abnormal kinase activity .

Mechanism of Action

The compound works by enhancing the function of the CFTR protein, which is involved in the gating of chloride ions across epithelial cell membranes in various tissues . This can help to alleviate the symptoms of cystic fibrosis, a disease caused by mutations in the gene for the CFTR protein .

Future Directions

The compound shows promise for the treatment of cystic fibrosis, particularly for patients with Class III CFTR mutations . The optimization of its potency, efficacy, and pharmacokinetic profile is a key area of ongoing research .

properties

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-8(18)16-12-10(7-15)9-6-13(2,3)17-14(4,5)11(9)19-12/h17H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPUYQIVDMRTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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